molecular formula C8H7FN2O3 B14807310 3-Cyclopropoxy-2-fluoro-5-nitropyridine

3-Cyclopropoxy-2-fluoro-5-nitropyridine

Cat. No.: B14807310
M. Wt: 198.15 g/mol
InChI Key: WYIZMGQKFGAQCP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-5-nitropyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluoro-5-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoropyridine to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-5-nitropyridine is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-fluoro-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-5-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-8-7(14-6-1-2-6)3-5(4-10-8)11(12)13/h3-4,6H,1-2H2

InChI Key

WYIZMGQKFGAQCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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